Proteolytic Stability: D- vs. L-Configuration
The D-configuration of the α-carbon in Fmoc-3-methyl-D-phenylalanine confers marked resistance to proteolytic enzymes compared to its L-enantiomer. This property is critical for extending peptide half-life in biological systems. A direct comparative study on model tripeptides demonstrated that a tripeptide containing D-phenylalanine (L-lysyl-D-phenylalanyl-L-leucine) remained completely stable when exposed to aminopeptidase, carboxypeptidase, thermolysin, and trypsin over a 72-hour incubation period [1]. In contrast, the corresponding tripeptide containing L-phenylalanine (L-lysyl-L-phenylalanyl-L-leucine) was entirely cleaved within 72 hours under identical conditions [1].
| Evidence Dimension | Proteolytic stability (enzymatic degradation) |
|---|---|
| Target Compound Data | Tripeptide with D-phenylalanine: Stable (no cleavage) over 72 hours |
| Comparator Or Baseline | Tripeptide with L-phenylalanine: Completely cleaved within 72 hours |
| Quantified Difference | Qualitative difference: complete stability vs. complete degradation within 72h |
| Conditions | Tripeptides (L-lysyl-Xxx-L-leucine) incubated with aminopeptidase, carboxypeptidase, thermolysin, and trypsin at 37°C for 72 hours [1]. |
Why This Matters
This demonstrates that incorporating Fmoc-3-methyl-D-phenylalanine into a peptide can dramatically increase its resistance to proteolytic breakdown, a key requirement for developing stable peptide therapeutics and biological probes.
- [1] Gray, C. J., et al. (1978). 'Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids.' Journal of the Chemical Society, Perkin Transactions 1, 1503-1507. View Source
